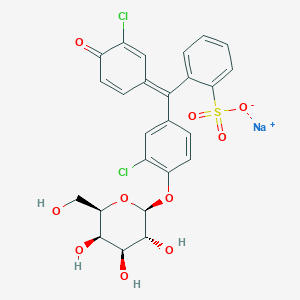
Chlorophenol red beta-D-galactopyranoside sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorophenol red beta-D-galactopyranoside sodium salt, also known as CPRG, is a substrate that produces a dark red precipitate in the presence of β-galactosidase . It is commonly used for colorimetric assays . The lacZ gene is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .
Molecular Structure Analysis
The empirical formula of Chlorophenol red beta-D-galactopyranoside sodium salt is C25H21Cl2O10S · Na . Its molecular weight is 607.39 .Chemical Reactions Analysis
Chlorophenol red beta-D-galactopyranoside sodium salt serves as a substrate for β-galactosidase (β-gal) which hydrolyzes CPRG to form chlorophenol red . This product is quantified by measuring its absorbance at 570 nm .Physical And Chemical Properties Analysis
Chlorophenol red beta-D-galactopyranoside sodium salt is a solid substance . It is orange-red to red in color . It is soluble in water at a concentration of 20 mg/mL . The storage temperature is -20°C .Aplicaciones Científicas De Investigación
β-Galactosidase Assays
Chlorophenol red β-D-galactopyranoside serves as a substrate for β-galactosidase , an enzyme that hydrolyzes CPRG to form chlorophenol red . The color change from yellow to purple allows researchers to quantitatively measure β-galactosidase activity. This assay is widely used in molecular biology and cell biology studies .
Mecanismo De Acción
Target of Action
The primary target of Chlorophenol red beta-D-galactopyranoside sodium salt (CPRG) is the enzyme β-galactosidase (β-gal) . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
CPRG serves as a substrate for β-galactosidase . When β-galactosidase interacts with CPRG, it hydrolyzes the compound, resulting in the formation of chlorophenol red . This reaction product is purple-colored .
Biochemical Pathways
The hydrolysis of CPRG by β-galactosidase is a key step in certain biochemical pathways, particularly in colorimetric assays . The formation of the purple-colored chlorophenol red allows for the quantification of β-galactosidase activity, which can be measured by its absorbance at 570 nm .
Pharmacokinetics
It’s known that cprg is soluble in water , which could potentially influence its bioavailability and distribution.
Result of Action
The hydrolysis of CPRG by β-galactosidase results in the formation of chlorophenol red . This reaction is commonly used in colorimetric assays to measure the expression levels of β-galactosidase in transfected cells . The lacZ gene, which encodes β-galactosidase, is a popular reporter gene in transfection reactions because its product, β-galactosidase, is a very stable enzyme .
Action Environment
The action of CPRG is influenced by various environmental factors. For instance, the stability of CPRG can be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the solubility of CPRG in water suggests that its action, efficacy, and stability could be influenced by the aqueous environment in which it is dissolved.
Safety and Hazards
Propiedades
IUPAC Name |
sodium;2-[(Z)-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)-[3-chloro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S.Na/c26-15-9-12(5-7-17(15)29)21(14-3-1-2-4-20(14)38(33,34)35)13-6-8-18(16(27)10-13)36-25-24(32)23(31)22(30)19(11-28)37-25;/h1-10,19,22-25,28,30-32H,11H2,(H,33,34,35);/q;+1/p-1/b21-12-;/t19-,22+,23+,24-,25-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPHUXRLBORSKC-FXMGFCRPSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C(=C2)Cl)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C\2/C=CC(=O)C(=C2)Cl)/C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)Cl)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NaO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
607.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorophenol red beta-D-galactopyranoside sodium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

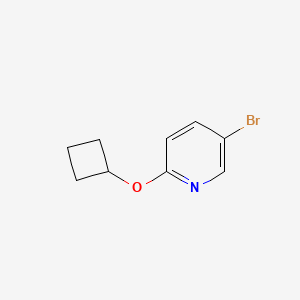

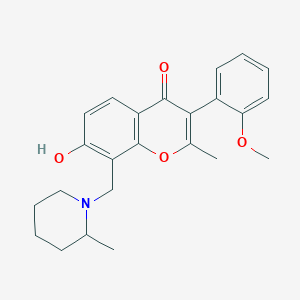
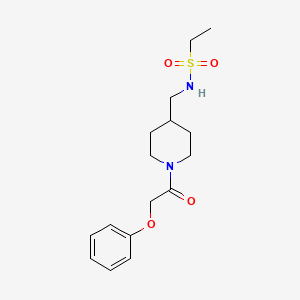
![2-Amino-2-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2450033.png)
![4,5,6,7,8,9-hexahydro-1H-cycloocta[c]pyrazole-3-carboxylic acid](/img/structure/B2450034.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2450035.png)
![2-ethoxy-4-[1-(3-ethoxy-4-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B2450036.png)
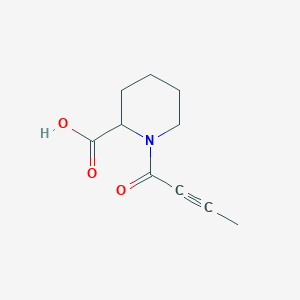
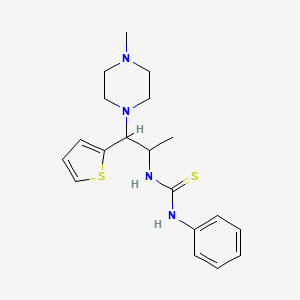
![N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450040.png)
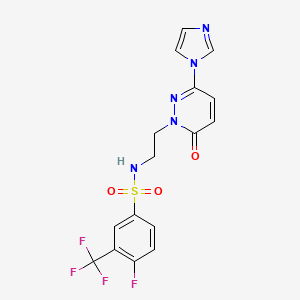

![2-[1-(5-Bromopyrimidin-2-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2450046.png)